1-Acetyl-5-chloropyrazolo[3,4-c]pyridine
Description
Significance of Fused Nitrogen Heterocyclic Systems in Contemporary Medicinal Chemistry Research
Fused nitrogen heterocyclic systems are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing a nitrogen heterocycle. rsc.org These structures are prevalent in a vast number of biologically active compounds, including natural products like vitamins and antibiotics. rsc.org Their importance stems from their ability to form various non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors, which is crucial for therapeutic efficacy. nih.gov The rigid, three-dimensional architecture of fused systems provides a defined orientation for functional groups, enabling precise interactions with target proteins. rsc.org This structural characteristic, combined with the diverse electronic properties conferred by the nitrogen atoms, makes them privileged scaffolds in drug design. wisdomlib.org
Overview of Pyrazolo[3,4-c]pyridine Ring Systems as Bioactive Scaffolds
The pyrazolo[3,4-c]pyridine ring system, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, has garnered attention for its potential as a bioactive scaffold. researchgate.netnih.gov Its structural resemblance to purine (B94841) has made it a target for the development of agents that can interact with purine-binding sites in various proteins. rsc.org Derivatives of the broader pyrazolopyridine family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netekb.egmdpi.com The versatility of the pyrazolopyridine core allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. rsc.orgrsc.org This adaptability makes it a valuable template for fragment-based drug discovery and the development of targeted therapies. rsc.org
Historical Context of Pyrazolopyridine Derivatives in Chemical Biology and Drug Discovery
The exploration of pyrazolopyridine derivatives in chemical biology and drug discovery has a rich history. Early interest was driven by their analogy to purines, leading to their investigation as potential antimetabolites. researchgate.net Over the decades, research has expanded to explore their potential in a multitude of therapeutic areas. For instance, various pyrazolopyridine derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. researchgate.netrsc.org The development of synthetic methodologies to access diverse substitution patterns on the pyrazolopyridine core has been a key driver of progress in this field. nih.govcdnsciencepub.comnih.gov These synthetic advancements have allowed for the systematic exploration of the structure-activity relationships of this scaffold, leading to the identification of potent and selective modulators of various biological targets. rsc.orgnih.gov
Chemical Profile of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine
The compound this compound is a derivative of the pyrazolo[3,4-c]pyridine core. Its specific chemical properties are detailed in the table below.
| Property | Value |
| CAS Number | 76006-04-7 |
| Molecular Formula | C₈H₆ClN₃O |
| Molecular Weight | 195.61 g/mol |
| IUPAC Name | 1-acetyl-5-chloro-1H-pyrazolo[3,4-c]pyridine |
| Physical Form | White to Yellow Solid |
| Melting Point | 133.0-133.5 °C |
Data sourced from multiple chemical suppliers and databases. echemi.comsigmaaldrich.comscbt.com
Synthesis and Reactivity
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, the immediate precursors to this compound, has been a subject of focused research. One established method involves the Huisgen indazole synthesis, which has been adapted for these systems. rsc.org A procedure reported by Silva Júnior et al., and further optimized, utilizes a diazotization of a substituted aminopyridine followed by cyclization. rsc.org The introduction of dichloroethane as a co-solvent has been shown to improve the scalability and ease of isolation of the acetylated intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, without the need for purification. rsc.org
The reactivity of the pyrazolo[3,4-c]pyridine core is characterized by the potential for functionalization at several positions. The nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of both the pyrazole and pyridine (B92270) rings can be targeted for modification. rsc.orgrsc.org For instance, the nitrogen at the N-1 position can be selectively protected, allowing for subsequent reactions at other sites. rsc.org The chlorine atom at the C-5 position is a key functional handle, enabling palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, which allows for the introduction of various amine-containing substituents. rsc.org Furthermore, selective metalation at the C-7 position can be achieved, followed by reaction with electrophiles or transition metal-catalyzed cross-coupling reactions, demonstrating the versatility of this scaffold for chemical elaboration. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloropyrazolo[3,4-c]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)12-7-4-10-8(9)2-6(7)3-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYZUMHHMYCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C(C=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506255 | |
| Record name | 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-04-7 | |
| Record name | 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Studies of 1 Acetyl 5 Chloropyrazolo 3,4 C Pyridine Derivatives
Influence of Substituent Patterns on Biological Activities
Comprehensive research delineating how different substituent patterns on the 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine core affect biological activities is currently limited. General studies on related pyrazolopyridine isomers suggest that the nature and position of substituents play a crucial role in modulating pharmacological effects. For instance, in other pyrazolopyridine series, the introduction of varied aryl or alkyl groups at different positions has been shown to influence activities such as kinase inhibition or antimicrobial effects. However, specific data tables and detailed research findings quantifying these effects for derivatives of this compound are not documented in available literature.
Positional Effects of Functional Groups on Pharmacological Profiles
The pharmacological profiles of pyrazolopyridine derivatives are known to be sensitive to the positional arrangement of functional groups. Alterations in the substitution pattern can impact key drug-like properties, including target binding affinity, selectivity, and metabolic stability. For the this compound scaffold, a systematic exploration of how moving the acetyl, chloro, or other introduced functional groups to different positions on the bicyclic ring system would alter the pharmacological outcome has not been specifically reported. Such studies are essential for understanding the spatial requirements for optimal interaction with biological targets.
Rational Design of Pyrazolo[3,4-c]pyridine Analogues for Enhanced Bioactivity
The rational design of novel analogues based on a lead compound is a cornerstone of modern drug discovery. This process typically involves computational modeling and synthetic chemistry to optimize the lead's biological activity. While there are numerous examples of the rational design of analogues for other classes of pyrazolopyridines, leading to compounds with enhanced potency and selectivity, a dedicated program focused on the rational design of analogues derived from this compound is not described in the accessible scientific literature. The development of such a program would require initial biological screening data for the parent compound and its close derivatives to inform the design of new chemical entities with potentially improved therapeutic properties.
Biological and Pharmacological Investigations of 1 Acetyl 5 Chloropyrazolo 3,4 C Pyridine and Analogues
Anticancer and Antiproliferative Activities of Pyrazolo[3,4-c]pyridines
The pyrazolopyridine core structure is a key pharmacophore in the development of targeted cancer therapies. Its structural similarity to purine (B94841) allows it to interact with the ATP-binding sites of various kinases, leading to the inhibition of their activity which is often dysregulated in cancer cells.
The anticancer effects of pyrazolopyridine derivatives are largely attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. nih.gov
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and angiogenesis. mdpi.com Aberrant c-Met signaling is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase. nih.gov
For instance, a series of N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide (B126) derivatives with a pyridine (B92270) headgroup demonstrated significant inhibitory activity against c-Met. mdpi.com Molecular docking studies of these compounds revealed that they bind effectively to the c-Met active site. mdpi.com The pyrazolo[3,4-b]pyridine scaffold is considered a privileged structure for c-Met inhibition, with several derivatives showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov
| Compound | c-Met IC50 (nM) | Reference |
|---|---|---|
| Compound 5a | 4.27 ± 0.31 | nih.gov |
| Compound 5b | 7.95 ± 0.17 | nih.gov |
| Cabozantinib (Reference) | 5.38 ± 0.35 | nih.gov |
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. tandfonline.comnih.gov Their dysregulation is a common feature in cancer, leading to uncontrolled cell proliferation. tandfonline.com Pyrazolopyrimidine derivatives, which are bioisosteres of adenine, have been extensively investigated as CDK inhibitors. researchgate.net
Specifically, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govtandfonline.comtriazolo[1,5-c]pyrimidine scaffolds have been shown to be potent inhibitors of CDK2. tandfonline.comnih.gov Certain derivatives have demonstrated superior or comparable inhibitory activity to the reference drug Roscovitine. researchgate.net For example, a series of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and shown to induce cell cycle arrest by inhibiting CDK2 and/or CDK9. nih.gov
| Compound | CDK2/Cyclin A IC50 (µM) | Reference |
|---|---|---|
| Compound 4a | 0.21 | researchgate.net |
| Compound 4b | 0.28 | researchgate.net |
| Roscovitine (Reference) | 0.25 | researchgate.net |
PIM kinases are a family of serine/threonine kinases that are involved in the regulation of cell survival, proliferation, and apoptosis. Overexpression of PIM-1 kinase is associated with various types of cancer, making it a promising target for anticancer drug development. Pyrazolo[3,4-c]pyridine compounds have been identified as inhibitors of PIM kinase. google.com
A series of 3,5-disubstituted pyrazolo[3,4-c]pyridines have been optimized to act as potent pan-Pim inhibitors. nih.gov X-ray crystallography studies have revealed the binding mode of these inhibitors within the PIM-1 kinase active site. nih.gov
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. nih.govgoogle.com Inhibition of hDHODH has emerged as a promising strategy for the treatment of cancer and autoimmune diseases. nih.gov
Novel classes of hDHODH inhibitors based on pyrazolo scaffolds have been discovered. For instance, 2-hydroxypyrazolo[1,5-a]pyridine derivatives have shown high potency against hDHODH, with some compounds exhibiting IC50 values in the nanomolar range. google.com
| Compound | hDHODH IC50 (nM) | Reference |
|---|---|---|
| Compound 1 | 1.2 | google.com |
In addition to inhibiting protein kinases, pyrazolopyridine derivatives can exert their anticancer effects by inducing apoptosis. nih.govgoogle.commdpi.com Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis, and its evasion is a critical step in cancer development. nih.gov
Studies have shown that pyrazole (B372694) derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. waocp.orgwaocp.org For example, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis. nih.gov
Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at different phases and induce apoptosis by inhibiting CDK2 and/or CDK9. nih.gov A novel pyrazolo[3,4-h]quinoline derivative was also reported to induce a form of programmed cell death called paraptosis in breast cancer cells through ROS production and endoplasmic reticulum stress. mdpi.com
Cell Cycle Perturbation Analysis in Cancer Models
The pyrazolopyridine scaffold is a key structural motif in the design of anticancer agents, with many analogues demonstrating the ability to perturb the cell cycle in cancer models. nih.gov Research has shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. nih.govscirp.org The inhibition of these enzymes can lead to cell cycle arrest and the induction of apoptosis (programmed cell death), making them promising candidates for cancer therapy. nih.gov
For instance, two series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer potency against HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov Certain compounds from this group showed significant cytotoxic activity, with one derivative, in particular, exhibiting an IC₅₀ value of 2.59 µM against HeLa cells, comparable to the standard drug doxorubicin. nih.govnih.gov Further investigation into the mechanism revealed that these potent compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis by inhibiting CDK2 and/or CDK9. nih.gov Similarly, other studies on pyrazolo[3,4-d]pyrimidine derivatives have highlighted their potent anti-proliferative activities and their effects on the cell cycle profile. nih.gov
Table 1: Cell Cycle Perturbation by Pyrazolopyridine Analogues in Cancer Cell Lines
| Compound Class | Specific Analogue(s) | Cancer Cell Line(s) | Reported IC₅₀ | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Compound 9a | HeLa | 2.59 µM | CDK2/CDK9 Inhibition, G2/M Arrest, Apoptosis Induction | nih.gov |
| Pyrazolo[3,4-b]pyridines | Compound 14g | MCF7, HCT-116 | 4.66 µM, 1.98 µM | CDK2/CDK9 Inhibition, G2/M Arrest, Apoptosis Induction | nih.gov |
| Pyrazolopyridopyrimidine | Compound 8b | A-549, HEPG2, HCT-116 | 2.9 µM, 2.6 µM, 2.3 µmol | Anticancer Activity | scirp.orgresearchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Compound 7d | OVCAR-4, ACHN, NCI-H460 | 1.74 µM, 5.53 µM, 4.44 µM | EGFR/ErbB2 Inhibition, Anticancer Activity | nih.gov |
Anti-inflammatory Properties of Pyrazolopyridine Scaffolds
The pyrazolopyridine core is a well-established scaffold in the development of anti-inflammatory agents. nih.govnih.gov Derivatives of this structure have been shown to target key pathways involved in the inflammatory response. Chronic inflammation is a contributing factor to numerous diseases, making control of this process a significant therapeutic goal. mdpi.com
Research into pyrazolo[1,5-a]quinazolines, a related polyheterocyclic scaffold, identified compounds that could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com Two of the most potent compounds from this study were predicted to be ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase 3 (JNK3), with molecular modeling suggesting the highest complementarity to JNK3. mdpi.com Other studies have highlighted 1H-Pyrazolo[3,4-b]pyridine derivatives for their multipotent anti-inflammatory activity. nih.gov The development of pyrazolo[3,4-d]pyrimidines has also yielded compounds with significant anti-inflammatory effects in animal models. benthamscience.com
Table 2: Anti-inflammatory Activity of Pyrazolopyridine Analogues and Related Scaffolds
| Compound Class | Specific Analogue(s) | Mechanism/Target | Reported IC₅₀ / Activity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]quinazolines | Compound 13i | Inhibition of NF-κB activity; potential JNK3 ligand | IC₅₀ < 50 µM | mdpi.com |
| Pyrazolo[1,5-a]quinazolines | Compound 16 | Inhibition of NF-κB activity; potential JNK3 ligand | IC₅₀ < 50 µM | mdpi.com |
| 1H-Pyrazolo[3,4-b]pyridines | 4-Anilinopyrazolopyridine derivative 64 | Phosphodiesterase 4 (PDE4) inhibition | Not specified | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Compound 8b | In vivo anti-inflammatory activity | 80.6% activity in rat paw edema model | benthamscience.com |
Antimicrobial Activities of Pyrazolo[3,4-c]pyridine Derivatives
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial compounds. researchgate.net The pyrazolopyridine scaffold has been explored for its potential to yield new antibacterial and antifungal agents. jst.go.jp
Investigations into the antimicrobial properties of pyrazolo[3,4-c]pyridine derivatives have shown some activity. A study synthesizing a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives found that some of these compounds exhibited slight activity against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus. researchgate.net
Broader studies on related isomers have shown more significant results. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated bacteriostatic activity against both Gram-positive S. aureus and Gram-negative Escherichia coli. nih.gov Furthermore, certain pyrazolo[3,4-b]pyridine analogues have displayed impressive inhibitory activities against clinically relevant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values as low as 2 µg/mL and 8 µg/mL, respectively. acs.org
Table 3: Antibacterial Efficacy of Pyrazolopyridine Analogues
| Compound Class | Bacterial Strain(s) | Reported MIC / Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridines | B. cereus, S. aureus | Slight activity | researchgate.net |
| Pyrazolo[3,4-b]pyridines | MRSA, VRE, P. aeruginosa, E. coli | MIC: 2 µg/mL, 8 µg/mL, 4 µg/mL, 4 µg/mL | acs.org |
| Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Dose-dependent inhibition of growth | nih.gov |
| Pyrazolo[3,4-b]pyridines | S. aureus, B. subtilis | Moderate activity | mdpi.com |
The antifungal potential of the pyrazolopyridine scaffold has also been evaluated. In the same study that found slight antibacterial action, the synthesized pyrazolo[3,4-c]pyridine derivatives did not show any significant antifungal activity against various Candida species. researchgate.net
In contrast, other related heterocyclic systems have proven more effective. A series of pyrazolo[3,4-b]pyridines were tested against the clinically important fungi Candida albicans and Cryptococcus neoformans, with several compounds showing notable activity. nih.gov For example, one compound bearing a methyl group on the azole ring was the most active against both fungi in its sub-series. nih.gov Another study found a pyrazolo[3,4-b]pyridine derivative to be nearly as active as the standard drug Amphotericin B against the fungal strain Fusarium oxysporum, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL. jst.go.jp Additionally, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have been reported to exhibit promising antifungal properties against several pathogenic species. nih.gov
Table 4: Antifungal Efficacy of Pyrazolopyridine Analogues
| Compound Class | Fungal Strain(s) | Reported MIC / Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridines | Candida species | No significant activity | researchgate.net |
| Pyrazolo[3,4-b]pyridines | C. albicans, C. neoformans | Good activity | nih.gov |
| Pyrazolo[3,4-b]pyridine derivative (7b) | F. oxysporum | MIC: 0.98 µg/mL | jst.go.jp |
| Pyrazolo[3,4-b]pyridines | S. cerevisiae, C. albicans | Moderate activity | mdpi.com |
Antiviral Applications of Pyrazolopyridine Compounds
The structural diversity of pyrazolopyridine derivatives has made them attractive candidates in the search for new antiviral therapies. nih.gov Various analogues have been synthesized and tested against a range of DNA and RNA viruses. jst.go.jpresearchgate.netresearchgate.net
For example, pyridopyrazolotriazines, synthesized from a pyrazolo[3,4-b]pyridine precursor, were evaluated for activity against Herpes Simplex Virus-1 (HSV-1) and Hepatitis A virus (HAV), with some compounds showing moderate anti-HAV activity and one being identified as a particularly promising anti-HSV-1 agent. researchgate.net The pyrazolo[3,4-b]pyridine scaffold itself is noted for its potential in developing antiviral agents. jst.go.jpresearchgate.net However, not all related scaffolds show broad-spectrum activity; a study of pyrazolo[4,3-e] jst.go.jpacs.orgnih.govtriazines found no significant antiviral effects against a panel of viruses including influenza, herpes simplex, and coxsackie virus. jcsp.org.pk
Neurodegenerative Disease Research: Focus on Alzheimer's Disease
Pyrazolopyridine and related pyrazole scaffolds have garnered significant attention in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). mdpi.comresearchgate.net AD is a multifactorial disorder, and compounds that can address multiple pathological targets are of great interest. researchgate.net Pyrazolopyridine derivatives have been designed as multi-target-directed ligands to combat the complex nature of the disease. mdpi.com
Research has focused on several key targets in AD pathology. Pyrazole derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline in AD. researchgate.net Furthermore, some pyrazolo[3,4-b]pyridine derivatives have demonstrated neuroprotective properties and high affinity for β-amyloid plaques, which are a hallmark of AD. mdpi.com One such compound, Etazolate, has even been investigated in clinical trials for its potential as an anti-Alzheimer's agent. mdpi.com In addition to targeting amyloid plaques and cholinesterases, pyrazole-based compounds have also been investigated for their ability to inhibit the aggregation of α-synuclein and for their antioxidant properties, which are also relevant to neurodegeneration. mdpi.com
Table 5: Activity of Pyrazolopyridine Analogues in Alzheimer's Disease Research
| Compound Class | Specific Analogue(s) | Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | Etazolate | α-secretase inhibitor | Clinically investigated for mild to moderate AD | mdpi.com |
| Pyrazolo[3,4-b]pyridines | Dimethylamino- and pyrene-substituted compounds | β-Amyloid plaque binding | High and selective binding to amyloid plaques in AD brain tissue | mdpi.com |
| Pyrazole Derivatives | General | Cholinesterase (AChE/BuChE) Inhibition | Promising inhibitory activity | researchgate.net |
| Curcumin Pyrazole Derivatives | General | α-synuclein aggregation | Inhibited aggregation and reduced neurotoxicity | mdpi.com |
Compound Names Table
Interaction with Human BACE-1 Receptor
Following a comprehensive search of peer-reviewed journals and scientific databases, no specific studies detailing the direct interaction of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine with the human beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) receptor were identified. Research on BACE-1 inhibitors often focuses on various heterocyclic scaffolds, but the specific compound of interest is not mentioned in the available literature. unibo.itnih.govekb.egnih.govmdpi.com
Engagement with Amyloid Precursor Protein Receptors
Similarly, a thorough literature review did not yield any specific data on the engagement of this compound with Amyloid Precursor Protein (APP) receptors. The processing of APP by secretase enzymes is a key area of Alzheimer's disease research, but studies directly investigating the effects of this particular compound on APP are not present in the reviewed scientific literature. mdpi.comnih.govnih.gov
Other Reported Biological Activities of Pyrazolo[3,4-c]pyridines
While direct studies on this compound are limited, the broader class of pyrazolopyridine compounds, which share the core heterocyclic scaffold, has been the subject of numerous pharmacological investigations. These analogues have demonstrated a wide spectrum of biological activities.
The pyrazolopyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in various biologically active compounds. researchgate.net Different isomers of this structure, such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine, have been synthesized and evaluated for numerous therapeutic applications. eurekaselect.comresearchgate.netnih.gov
Reported activities for pyrazolopyridine derivatives include:
Anticancer Activity : Certain pyrazolo[3,4-c]pyridazine analogues have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Other derivatives have shown cytotoxic effects against various cancer cell lines, including colon cancer and gastrointestinal stromal tumors. jst.go.jpnih.gov
Antimicrobial and Antifungal Activity : Studies have revealed that various substituted pyrazolopyridine derivatives exhibit significant antimicrobial activity against different strains of bacteria and fungi. jst.go.jp Some compounds showed high efficacy against Fusarium oxysporum. jst.go.jp
Anti-inflammatory and Analgesic Activity : The pyrazolopyridine scaffold has been explored for its potential in developing new anti-inflammatory and analgesic agents. researchgate.neteurekaselect.com
Kinase Inhibition : Beyond CDKs, pyrazolopyridine derivatives have been investigated as inhibitors of other kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3) and mitogen-activated protein kinase 4 (MKK4), which are implicated in various diseases. researchgate.netnih.gov
Antiviral and Antiparasitic Activity : The broad biological profile of this class of compounds also includes antiviral and antileishmanial properties, as reported in reviews of pyrazolo[3,4-b]pyridine derivatives. eurekaselect.comjst.go.jp
Cardiovascular Effects : Novel pyrazolo[3,4-b]pyridine derivatives have been developed as dual inhibitors of vascular remodeling and vasodilators for potential use in treating pulmonary arterial hypertension. acs.org
These findings highlight the therapeutic potential of the pyrazolopyridine scaffold. The diverse biological effects are largely dependent on the nature and position of substituents on the core ring structure.
Interactive Table of Reported Activities for Pyrazolopyridine Analogues
| Biological Activity | Specific Target/Model | Pyrazolopyridine Isomer | Reference |
| Anticancer | Cyclin-Dependent Kinases (CDKs) | Pyrazolo[3,4-c]pyridazine | nih.gov |
| Anticancer | HCT116 colon cancer cells | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| Antimicrobial | Various bacteria & fungi | Pyrazolo[3,4-b]pyridine | jst.go.jp |
| Anti-inflammatory | General | Pyrazolo[4,3-c]pyridine | eurekaselect.com |
| Kinase Inhibition | Glycogen Synthase Kinase-3 (GSK-3) | Pyrazolo[3,4-b]pyridine | researchgate.net |
| Antiviral | General | Pyrazolo[3,4-b]pyridine | jst.go.jp |
| Antihypertensive | Pulmonary Arterial Hypertension | Pyrazolo[3,4-b]pyridine | acs.org |
Lack of Specific Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific published research focusing on the computational and theoretical studies of the chemical compound This compound .
While extensive research exists for the broader classes of pyrazolopyridine and pyrazole derivatives, the specific data required to populate the requested article outline for this compound is not available in the public domain. The search for molecular docking simulations, Density Functional Theory (DFT) calculations, in silico ADME predictions, and computational analysis of reaction pathways for this exact molecule did not yield any specific studies.
Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Constructing such an article would require fabricating data or extrapolating from related but distinct compounds, which would violate the core instructions of scientific accuracy and specificity.
Research in computational chemistry is highly specific to the molecular structure being studied. Key findings such as ligand-receptor interactions, binding affinities, electronic structure, reactivity, and ADME properties are unique to the precise arrangement of atoms and functional groups within a compound. Therefore, data from other pyrazolopyridine derivatives cannot be substituted to describe this compound accurately.
Computational and Theoretical Studies on 1 Acetyl 5 Chloropyrazolo 3,4 C Pyridine
Mechanistic Insights through Computational Chemistry
Transition State Analysis
Computational and theoretical chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level. Through the lens of transition state theory, researchers can map the energetic pathways of chemical reactions, identifying the high-energy transition states that connect reactants to products. This analysis is crucial for understanding reaction kinetics and for the rational design of new synthetic routes and novel molecules. In the context of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, transition state analysis can illuminate its stability, reactivity, and the electronic factors governing its transformations.
While specific, in-depth experimental and computational studies on the transition state analysis of this compound are not extensively documented in publicly available literature, we can infer and discuss the expected computational approaches and potential findings based on studies of analogous pyrazolo[3,4-c]pyridine and other related heterocyclic systems. Such studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways.
A hypothetical reaction of interest for this compound could be the nucleophilic aromatic substitution (SNAr) at the C5 position, where the chlorine atom is displaced by a nucleophile. This is a common and important reaction for functionalizing pyridine-like rings. The transition state for this reaction would involve the formation of a Meisenheimer complex, a high-energy intermediate where both the chlorine atom and the incoming nucleophile are bonded to the same carbon.
Table 1: Hypothetical Geometrical Parameters of a Transition State for SNAr Reaction
| Parameter | Reactant (C-Cl) | Transition State (C-Cl) | Transition State (C-Nu) | Product (C-Nu) |
| Bond Length (Å) | ~1.74 | ~1.95 | ~2.05 | ~1.35 |
| Bond Angle (°) (Pyridine Ring-C-Cl/Nu) | ~120 | ~109 | ~109 | ~120 |
Note: The data in this table is hypothetical and serves as an illustration of what would be calculated in a computational study. "Nu" represents a generic nucleophile.
The energy of this transition state, relative to the reactants, represents the activation energy of the reaction. A lower activation energy would imply a faster reaction rate. Computational analysis would also reveal the imaginary frequency corresponding to the reaction coordinate at the transition state, which confirms that the located structure is indeed a true transition state.
Another area of interest would be the rotational barrier of the acetyl group at the N1 position. The planarity of this group with the pyrazolopyridine ring system can have significant effects on the molecule's electronic properties and reactivity. Transition state analysis for this rotation would involve calculating the energy profile as the dihedral angle between the acetyl group and the pyrazole (B372694) ring is varied.
Table 2: Hypothetical Energy Profile for Acetyl Group Rotation
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (Planar) | 0.0 |
| 30 | 2.5 |
| 60 | 4.8 |
| 90 (Transition State) | 5.5 |
| 120 | 4.8 |
| 150 | 2.5 |
| 180 (Planar) | 0.0 |
Note: This data is illustrative of a typical rotational barrier calculation.
The transition state for this process would be the conformation where the acetyl group is perpendicular to the ring system, representing the point of maximum steric hindrance and least electronic conjugation. The energy difference between the planar (ground state) and perpendicular (transition state) conformations gives the rotational energy barrier.
Future Perspectives and Research Directions in Pyrazolo 3,4 C Pyridine Chemistry
Development of Novel Synthetic Methodologies for Diversification
A critical aspect of future research is the development of versatile synthetic methods that allow for the controlled and diverse functionalization of the pyrazolo[3,4-c]pyridine scaffold. Such methods are essential for creating large libraries of compounds for screening and for fine-tuning the properties of lead compounds in drug discovery.
Recent breakthroughs have focused on the "vectorial functionalisation" of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are direct precursors to compounds like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. rsc.orgrsc.org These strategies enable the selective introduction of different chemical groups at various positions around the core structure, often in a late-stage fashion, which is highly advantageous for medicinal chemistry programs. rsc.org
Key methodologies that are being developed and refined include:
Cross-Coupling Reactions: Palladium-catalyzed reactions are heavily utilized. For instance, Suzuki-Miyaura cross-coupling is used to introduce aryl or heteroaryl groups at the C-3 position after an initial borylation step. rsc.orgresearchgate.net The Buchwald-Hartwig amination is employed to add amine functionalities at the C-5 position, replacing the halogen atom. rsc.orgresearchgate.net
Selective Metalation: The use of specific reagents like TMPMgCl·LiCl allows for selective deprotonation and subsequent functionalization at the C-7 position. This can be followed by reaction with various electrophiles or a Negishi cross-coupling to introduce further diversity. rsc.orgrsc.org
N-Functionalization: The two nitrogen atoms in the pyrazole (B372694) ring (N-1 and N-2) can be selectively functionalized through protection and alkylation reactions, allowing for precise control over the molecule's properties. rsc.orgrsc.org
Cascade Reactions: More efficient and atom-economical approaches, such as cascade 6-endo-dig cyclization reactions, are being developed to construct the pyrazolopyridine framework itself from simpler starting materials like 5-aminopyrazoles and alkynyl aldehydes. nih.gov
These advanced synthetic tools allow chemists to systematically explore the chemical space around the pyrazolo[3,4-c]pyridine core, creating a wide array of derivatives for biological testing.
| Position | Reaction Type | Purpose | Reference |
| C-3 | Tandem Borylation / Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups | rsc.orgresearchgate.net |
| C-5 | Buchwald-Hartwig Amination | Introduction of diverse amine groups | rsc.orgresearchgate.net |
| C-7 | Selective Metalation / Negishi Coupling | Introduction of various electrophiles/carbon groups | rsc.orgrsc.org |
| N-1 / N-2 | Protection / Alkylation | Modification of hydrogen bonding and solubility | rsc.orgrsc.org |
Exploration of New Biological Targets and Therapeutic Applications
The pyrazolopyridine scaffold has demonstrated activity against a variety of biological targets, suggesting a broad range of potential therapeutic applications. Future research will focus on exploring these activities further and identifying new targets to address unmet medical needs.
Kinase Inhibition: A primary area of focus is in oncology, where pyrazolopyridines have been identified as potent kinase inhibitors. nih.govscirp.org Kinases are crucial signaling proteins that are often dysregulated in cancer.
Tropomyosin Receptor Kinases (TRKs): Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been synthesized as inhibitors of TRKs, which are implicated in cell proliferation and are targets in cancer therapy. nih.govrsc.org
c-Met Kinase: The c-Met kinase is another important cancer target, and pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against it. rsc.org
Other Kinases: Various pyrazolopyridine structures have been investigated as inhibitors of TANK-binding kinase 1 (TBK1) for immunology and cancer, and Cyclin-Dependent Kinase 2 (CDK2) for cancer treatment. rsc.orgnih.gov
Beyond Kinases: The therapeutic potential of this scaffold extends beyond kinase inhibition.
Protein-Protein Interaction (PPI) Inhibition: Pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14–PEX5 protein-protein interaction. acs.orgnih.gov This is a novel strategy for treating devastating infectious diseases caused by Trypanosoma parasites, as disrupting this interaction is fatal to the parasite. nih.gov
Cardiovascular Disease: In the context of pulmonary arterial hypertension (PAH), pyrazolo[3,4-b]pyridine derivatives have been designed as dual-pathway regulators, showing both vasodilation effects through soluble guanylate cyclase (sGC) stimulation and inhibition of vascular remodeling. acs.org
Antimicrobial Agents: Various pyrazolopyridine derivatives have been synthesized and evaluated for their antimicrobial properties. jst.go.jpacs.org
Future work will likely involve screening pyrazolo[3,4-c]pyridine libraries against a wider array of targets, including other enzyme families, G-protein coupled receptors (GPCRs), and ion channels to uncover new therapeutic opportunities.
Advanced SAR and Lead Optimization Strategies for Drug Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the pyrazolopyridine class, future research will employ advanced strategies to optimize lead compounds into viable drug candidates.
A key strategy involves the systematic modification of the pyrazolopyridine core at the positions made accessible by modern synthetic methods (C-3, C-5, C-7, N-1, and N-2). rsc.org The goal is to enhance potency and selectivity for the biological target while simultaneously improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Case Studies Informing Future Strategies:
Hybrid Molecule Design: In the development of PEX14-PEX5 PPI inhibitors, a more potent compound was created by merging the structural features of two less active parent molecules, guided by computational docking. acs.org This "hybrid design" strategy will be valuable for optimizing other pyrazolopyridine-based leads.
Fragment-Based Drug Discovery (FBDD): The pyrazolo[3,4-c]pyridine core is considered an excellent starting point for FBDD. rsc.orgrsc.org This approach involves identifying small, weakly binding fragments (like the core scaffold) and then elaborating them by adding chemical groups along different "growth vectors" to improve binding affinity and create potent leads. rsc.org The vectorial functionalization methods described in section 6.1 are perfectly suited for this strategy.
Systematic Substituent Modification: In the discovery of potent TBK1 inhibitors, researchers systematically replaced and modified substituents at different positions on the pyrazolo[3,4-b]pyridine ring. nih.gov This iterative process of synthesis and testing led to a compound with an IC₅₀ value of 0.2 nM, demonstrating the power of meticulous SAR exploration. nih.gov
Future lead optimization will continue to rely on this iterative cycle of design, synthesis, and biological testing, informed by an ever-deepening understanding of the SAR for this versatile scaffold.
| Optimization Goal | Strategy | Example from Literature | Reference |
| Increase Potency | Merging features of multiple ligands (Hybrid Design) | Combining two parent pyrazolo[4,3-c]pyridines for PEX14-PEX5 inhibition. | acs.org |
| Improve Selectivity | Systematic modification of substituents at multiple positions. | Optimization of pyrazolo[3,4-b]pyridines to achieve high selectivity for TBK1. | nih.gov |
| Develop Novel Leads | Elaboration of a core scaffold (Fragment-Based Design). | Using 5-halo-pyrazolo[3,4-c]pyridines as fragments for hit-to-lead evolution. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrazolopyridines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies will be instrumental in advancing pyrazolopyridine-based therapeutics. AI can accelerate timelines, reduce costs, and increase the probability of success by leveraging vast datasets to make predictions and generate novel ideas. ijirt.orgmdpi.com
Key Applications for Pyrazolopyridines:
Virtual Screening and Hit Identification: ML algorithms can screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov This was demonstrated when computational models were used to identify a pyrazolo[3,4-b]pyridin-6-one derivative with anticancer activity, which was later confirmed experimentally. rsc.org
Predictive Modeling (QSAR and ADMET): AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict a compound's biological activity based on its chemical structure. mdpi.com Furthermore, AI models can predict ADMET properties (solubility, permeability, metabolic stability, toxicity) early in the design phase, allowing chemists to prioritize compounds with better drug-like properties and reduce late-stage failures. rsc.orgnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific target and desired property profile. mdpi.com These models can explore the vast chemical space around the pyrazolopyridine scaffold to propose novel structures that a human chemist might not have conceived.
Target Identification and Validation: AI can analyze large-scale biological data from genomics and proteomics to identify and validate novel biological targets for which pyrazolopyridine inhibitors could be developed. annexpublishers.com
Q & A
Q. What safety protocols are critical when handling chlorinated pyrazolo-pyridines?
- Methodological Answer : Use fume hoods for POCl₃ reactions due to toxic HCl off-gassing. Quench waste with ice-cold NaHCO₃ before disposal. Store the compound in amber vials at –20°C to prevent photodegradation. Refer to SDS guidelines for chlorinated heterocycles, though specific data may require independent testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
